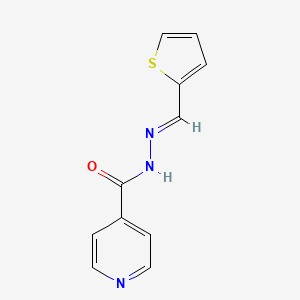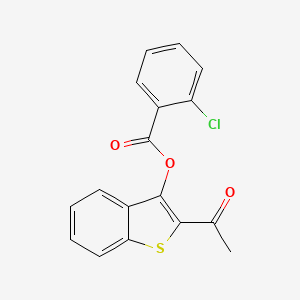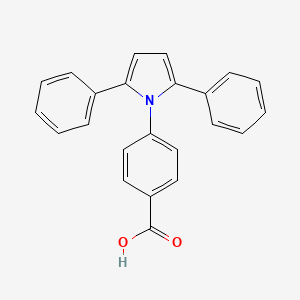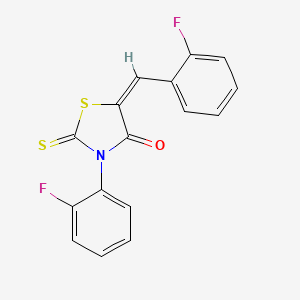![molecular formula C20H18N2O2 B11677193 N'-[(1Z)-1-{[1,1'-Biphenyl]-4-YL}ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11677193.png)
N'-[(1Z)-1-{[1,1'-Biphenyl]-4-YL}ethylidene]-2-methylfuran-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1Z)-1-{[1,1’-Bifenilo]-4-YL}etilideno]-2-metilfurano-3-carbohidrazida es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un grupo bifenilo y un anillo de furano
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-[(1Z)-1-{[1,1’-Bifenilo]-4-YL}etilideno]-2-metilfurano-3-carbohidrazida típicamente involucra la reacción de 1,1’-bifenilo-4-carbaldehído con 2-metilfurano-3-carbohidrazida en condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un catalizador y bajo temperatura y presión controladas para garantizar que se obtenga el producto deseado con un alto rendimiento .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar métodos más escalables, como la síntesis de flujo continuo, que permite la producción eficiente y constante de grandes cantidades. El uso de sistemas automatizados y técnicas avanzadas de purificación garantiza la pureza y calidad del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
N’-[(1Z)-1-{[1,1’-Bifenilo]-4-YL}etilideno]-2-metilfurano-3-carbohidrazida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo dando como resultado la formación de óxidos u otros compuestos que contienen oxígeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que lleva a la formación de compuestos reducidos.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos en la molécula con otro átomo o grupo de átomos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones para estas reacciones típicamente implican temperaturas, presiones y niveles de pH controlados para garantizar tasas de reacción y rendimientos óptimos .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados del ácido bifenilo-4-carboxílico, mientras que la reducción puede producir derivados del bifenilo-4-etil .
Aplicaciones Científicas De Investigación
N’-[(1Z)-1-{[1,1’-Bifenilo]-4-YL}etilideno]-2-metilfurano-3-carbohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas y como reactivo en diversas reacciones químicas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones biológicas y posibles aplicaciones terapéuticas.
Medicina: Se están realizando investigaciones para explorar su potencial como candidato a fármaco para tratar diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como componente en varios procesos industriales
Mecanismo De Acción
El mecanismo por el cual N’-[(1Z)-1-{[1,1’-Bifenilo]-4-YL}etilideno]-2-metilfurano-3-carbohidrazida ejerce sus efectos implica su interacción con objetivos moleculares y vías específicas. El grupo bifenilo permite fuertes interacciones π-π, mientras que el anillo de furano puede participar en enlaces de hidrógeno y otras interacciones. Estas propiedades permiten que el compuesto se una a proteínas o enzimas específicas, modulando su actividad y dando lugar a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
1,1’-Bifenilo-4-carbaldehído: Un precursor en la síntesis de N’-[(1Z)-1-{[1,1’-Bifenilo]-4-YL}etilideno]-2-metilfurano-3-carbohidrazida.
2-Metilfurano-3-carbohidrazida: Otro precursor utilizado en la síntesis.
Ácido bifenilo-4-carboxílico: Un producto de la oxidación del compuesto
Unicidad
N’-[(1Z)-1-{[1,1’-Bifenilo]-4-YL}etilideno]-2-metilfurano-3-carbohidrazida es única debido a su combinación de un grupo bifenilo y un anillo de furano, que imparte propiedades químicas y biológicas distintas. Esta combinación permite aplicaciones versátiles en diversos campos, distinguiéndola de otros compuestos similares .
Propiedades
Fórmula molecular |
C20H18N2O2 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2-methyl-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C20H18N2O2/c1-14(21-22-20(23)19-12-13-24-15(19)2)16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-13H,1-2H3,(H,22,23)/b21-14- |
Clave InChI |
IKMNCURPUOSAFJ-STZFKDTASA-N |
SMILES isomérico |
CC1=C(C=CO1)C(=O)N/N=C(/C)\C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-{4-[ethyl(methyl)amino]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11677120.png)
![2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl acetate](/img/structure/B11677128.png)
![6-Amino-4-(4-butoxy-3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11677134.png)
![{2,6-dibromo-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11677161.png)
![4-[(2,6-dichloro-4-{(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11677162.png)
![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B11677166.png)
![(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677175.png)
![N-(3-acetylphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B11677183.png)
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11677186.png)

![2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11677196.png)
